

CL 218872 solubility issues and best solvents

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Compound of Interest

Compound Name: CL 218872

Cat. No.: B1662939

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CL 218 ,872 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of CL 218 ,872. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is CL 218 ,872 and what is its primary mechanism of action?

A1: CL 218 ,872 is a non-benzodiazepine sedative, anxiolytic, and anticonvulsant drug.^{[1][2]} It functions as a partial agonist of the GABA-A (γ-aminobutyric acid type A) receptor, with selectivity for the α1 subunit.^{[2][3]} Activation of the GABA-A receptor, a ligand-gated chloride ion channel, leads to an influx of chloride ions into the neuron.^{[4][5]} This results in hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential and thus exerting an inhibitory effect on the central nervous system.^{[4][5]}

Q2: In which solvents is CL 218 ,872 soluble?

A2: CL 218 ,872 is a crystalline solid with poor aqueous solubility. It is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing concentrated stock solutions.^[3] Solubility can be enhanced with sonication and gentle warming.^[3] It is also reported to be soluble in Dimethylformamide (DMF), ethanol, acetonitrile, chloroform, and methanol.^[1]

Q3: I've dissolved CL 218 ,872 in DMSO, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell culture media). How can I prevent this?

A3: This is a common issue known as "crashing out" that occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To prevent precipitation, the following steps are recommended:

- Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C can help maintain the solubility of the compound upon dilution.
- Use rapid mixing: Add the DMSO stock solution dropwise into the pre-warmed aqueous medium while vigorously vortexing or stirring. This rapid dispersion prevents the formation of localized high concentrations that can lead to precipitation.
- Keep the final organic solvent concentration low: The final concentration of DMSO in your aqueous solution should be kept to a minimum, ideally below 1%, as higher concentrations can be cytotoxic and may still cause solubility issues.

Solubility Data

The following table summarizes the known solubility of CL 218 ,872 in various solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvents.

Solvent	Reported Concentration	Molar Concentration (approx.)	Notes
DMSO	1 mg/mL	3.59 mM	[1]
up to 13.9 mg/mL	50 mM	Sonication is recommended.[3]	
16.67 mg/mL	59.91 mM	Requires ultrasonic agitation and heating to 60°C. Hygroscopic DMSO can negatively impact solubility.	
DMF	1 mg/mL	3.59 mM	[1]
Ethanol	1 mg/mL	3.59 mM	[1]
Acetonitrile	Soluble	Not specified	
Chloroform	Soluble	Not specified	
Methanol	Soluble	Not specified	
Aqueous Buffer (e.g., PBS)	Poorly soluble	Not specified	Direct dissolution is not recommended. Dilution from an organic stock is necessary.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

- Weigh the desired amount of CL 218 ,872 powder in a sterile microcentrifuge tube.
- Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 359.4 μ L of DMSO per 1 mg of CL 218 ,872).
- Vortex the tube for 1-2 minutes to facilitate dissolution.

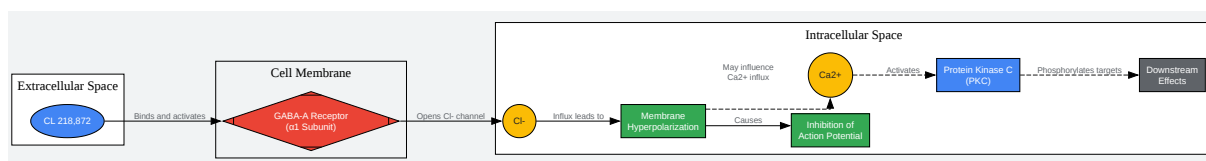
- If the compound does not fully dissolve, sonicate the solution for 10-15 minutes. Gentle warming in a 37-50°C water bath can also be applied.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are typically stable for up to 1 month at -20°C and 6 months at -80°C when protected from light.[6]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for In Vitro Assays

- Pre-warm the desired volume of aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
- While vigorously vortexing the pre-warmed medium, add the required volume of the CL 218,872 DMSO stock solution dropwise.
- Continue to vortex for an additional 30 seconds to ensure homogeneity.
- Visually inspect the final solution for any signs of precipitation or turbidity before use.
- Important: Always prepare a vehicle control using the same final concentration of DMSO in the aqueous medium to account for any solvent effects in your experiment.

Visualizations

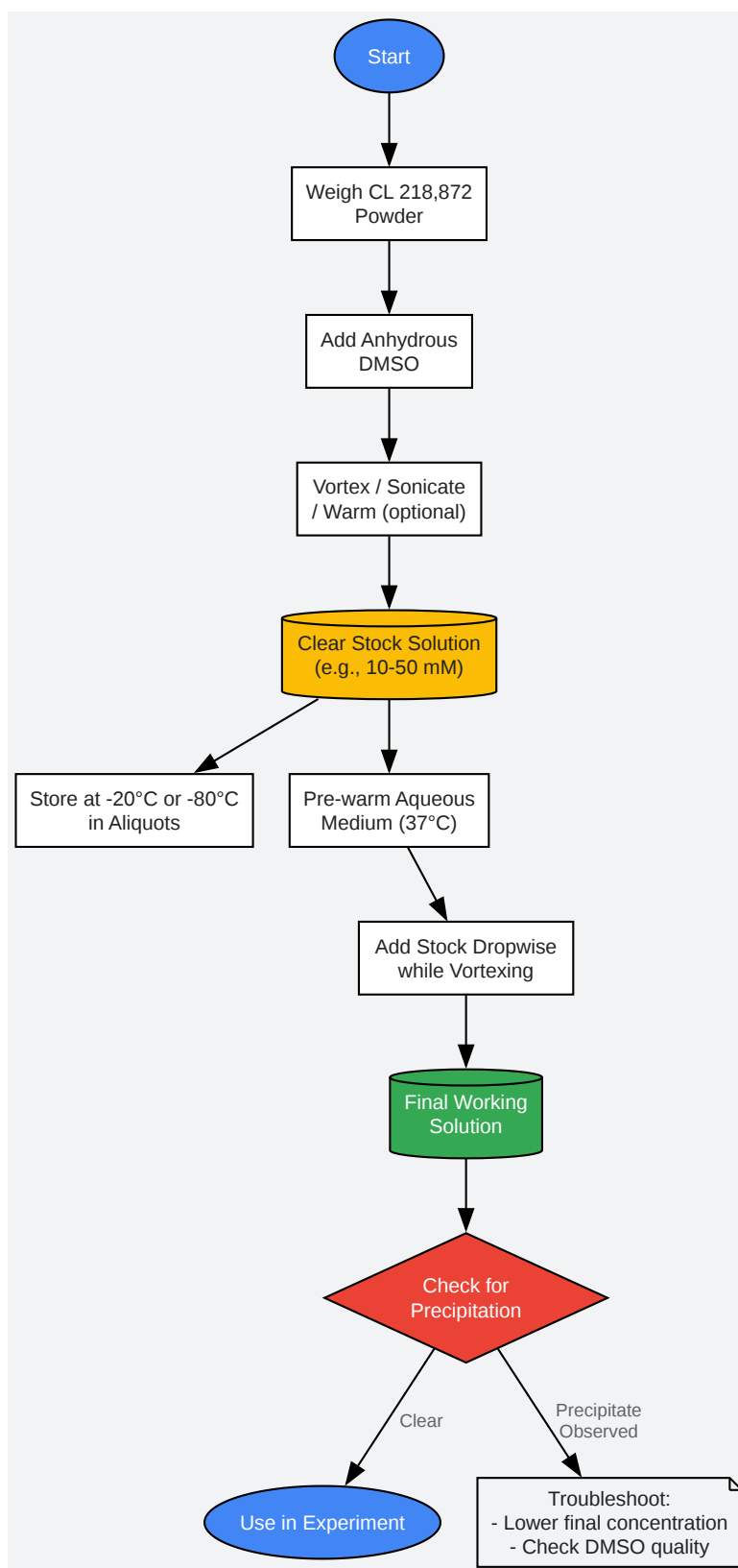
GABA-A Receptor Signaling Pathway



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Caption: Activation of the GABA-A receptor by CL 218 ,872 leads to neuronal inhibition.

Experimental Workflow for Handling CL 218 ,872



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Caption: Recommended workflow for preparing CL 218 ,872 solutions for experiments.

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